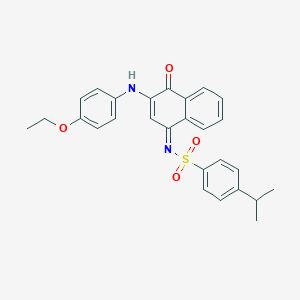
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, commonly known as ESI, is a synthetic compound that has been widely used in scientific research. ESI has been found to have potential applications in the field of cancer research and drug development.
Mecanismo De Acción
ESI works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is essential for the proper folding and function of many other proteins in the cell. By inhibiting Hsp90, ESI disrupts the function of many other proteins, leading to cell death.
Biochemical and Physiological Effects:
ESI has been found to have a number of biochemical and physiological effects. Studies have shown that ESI can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the size of tumors in animal models. ESI has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ESI in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and for screening potential anticancer agents. However, ESI has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are a number of future directions for research on ESI. One area of research is the development of more effective formulations of ESI that can improve its solubility and bioavailability. Another area of research is the identification of other proteins that are targeted by ESI, which could lead to the development of new drugs with different mechanisms of action. Additionally, there is a need for more studies on the safety and toxicity of ESI, particularly in vivo.
Métodos De Síntesis
ESI is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-ethoxyaniline to form the intermediate product. The intermediate product is then reacted with 4-hydroxy-1-naphthaldehyde to form ESI. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
ESI has been extensively studied for its potential as an anticancer agent. Studies have shown that ESI has the ability to induce apoptosis (programmed cell death) in cancer cells. ESI has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. ESI has also been found to have potential applications in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C27H26N2O4S |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C27H26N2O4S/c1-4-33-21-13-11-20(12-14-21)28-26-17-25(23-7-5-6-8-24(23)27(26)30)29-34(31,32)22-15-9-19(10-16-22)18(2)3/h5-18,28H,4H2,1-3H3/b29-25- |
Clave InChI |
FTUUCAGAAOATMJ-GNVQSUKOSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281427.png)
![2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)


![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)